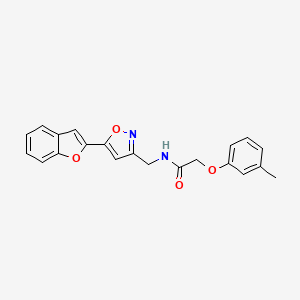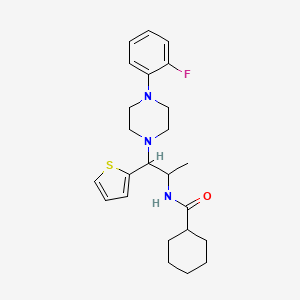
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide, also known as L-655,240, is a selective antagonist of the NK1 receptor. The NK1 receptor is a subtype of the neurokinin receptor family, which is involved in various physiological and pathological processes, including pain, inflammation, and stress response. L-655,240 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology.
Mechanism of Action
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide exerts its pharmacological effects by selectively blocking the NK1 receptor. The NK1 receptor is a G protein-coupled receptor that is activated by the neuropeptide substance P. Substance P is involved in various physiological and pathological processes, including pain, inflammation, and stress response. By blocking the NK1 receptor, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide inhibits the downstream signaling pathways that are activated by substance P, resulting in the reduction of pain, inflammation, and stress response.
Biochemical and Physiological Effects:
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. In animal models of neuropathic pain, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. In animal models of autoimmune diseases, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to reduce the infiltration of inflammatory cells, such as T cells and macrophages, into the affected tissues. In animal models of cancer, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to inhibit the expression of angiogenic factors, such as vascular endothelial growth factor, and the activity of metalloproteinases, which are involved in the degradation of extracellular matrix and the promotion of tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has several advantages for lab experiments. It is a highly selective antagonist of the NK1 receptor, which allows for the specific targeting of the substance P signaling pathway. It has been extensively studied in various animal models and has shown promising results in reducing pain, inflammation, and stress response, as well as inhibiting the growth and metastasis of cancer cells. However, there are also some limitations to the use of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide in lab experiments. It is a synthetic compound that may have off-target effects or toxicity issues, which need to be carefully evaluated. It may also have species-specific effects, which may limit its translational potential to human diseases.
Future Directions
There are several future directions for the research on 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide. In neuroscience, further studies are needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide and to explore its potential therapeutic applications in chronic pain, migraine, and other neurological disorders. In immunology, further studies are needed to investigate the immunomodulatory effects of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide and to evaluate its potential as a novel therapy for autoimmune diseases. In oncology, further studies are needed to explore the anti-tumor effects of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide and to develop new strategies for its clinical application, such as combination therapy with other anti-cancer agents.
Synthesis Methods
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dihydro-1-benzofuran-2-methylamine with propylacetyl chloride to produce N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide. The second step involves the reaction of the resulting compound with thionyl chloride and hydrogen chloride gas to produce 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide, which is the final product.
Scientific Research Applications
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, migraine, and arthritis. In immunology, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to be effective in reducing inflammation and modulating the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In oncology, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to be effective in inhibiting the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and melanoma.
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-7-16(14(17)9-15)10-12-8-11-5-3-4-6-13(11)18-12/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDOKKUTNZNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC2=CC=CC=C2O1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)

![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)


![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2991084.png)

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)